molecular formula C10H10ClNO B8058679 2-Naphthol, 7-amino-, hydrochloride

2-Naphthol, 7-amino-, hydrochloride

Cat. No.: B8058679
M. Wt: 195.64 g/mol
InChI Key: JNJQTIRDUJWSOG-UHFFFAOYSA-N
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Description

2-Naphthol, 7-amino-, hydrochloride, also known as 7-amino-2-naphthol hydrochloride, is an organic compound with the molecular formula C10H10ClNO. This compound is a derivative of naphthol, where an amino group is substituted at the 7th position and is combined with hydrochloric acid to form the hydrochloride salt. It is commonly used in various chemical and industrial applications due to its unique properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Naphthol, 7-amino-, hydrochloride typically involves the following steps:

    Nitration of 2-Naphthol: The initial step involves the nitration of 2-naphthol to form 7-nitro-2-naphthol. This reaction is usually carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions.

    Reduction of Nitro Group: The nitro group in 7-nitro-2-naphthol is then reduced to an amino group. This reduction can be achieved using various reducing agents such as iron powder in the presence of hydrochloric acid or catalytic hydrogenation.

    Formation of Hydrochloride Salt: The final step involves the treatment of 7-amino-2-naphthol with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using similar synthetic routes but with optimized reaction conditions to ensure higher yields and purity. Continuous flow reactors and automated systems are often employed to maintain consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

2-Naphthol, 7-amino-, hydrochloride undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.

    Reduction: The compound can be further reduced to form different amine derivatives.

    Substitution: The hydroxyl and amino groups can participate in substitution reactions, leading to the formation of various substituted naphthols.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Iron powder, catalytic hydrogenation.

    Substitution Reagents: Halogenating agents, sulfonating agents.

Major Products Formed

    Oxidation Products: 7-nitroso-2-naphthol, 7-nitro-2-naphthol.

    Reduction Products: Various amine derivatives.

    Substitution Products: Halogenated or sulfonated naphthols.

Scientific Research Applications

2-Naphthol, 7-amino-, hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of dyes, pigments, and other organic compounds.

    Biology: Employed in the study of enzyme interactions and as a substrate in biochemical assays.

    Medicine: Investigated for its potential use in pharmaceuticals, particularly in the development of antimicrobial and anticancer agents.

    Industry: Utilized in the production of specialty chemicals and as a reagent in various industrial processes.

Mechanism of Action

The mechanism of action of 2-Naphthol, 7-amino-, hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The amino and hydroxyl groups play a crucial role in binding to these targets, leading to various biochemical effects. The compound can inhibit or activate specific pathways, depending on the context of its use.

Comparison with Similar Compounds

Similar Compounds

    2-Naphthol, 6-amino-, hydrochloride: Similar structure but with the amino group at the 6th position.

    1-Naphthol, 7-amino-, hydrochloride: The amino group is attached to the 1-naphthol structure.

    2-Naphthol, 4-amino-, hydrochloride: The amino group is at the 4th position.

Uniqueness

2-Naphthol, 7-amino-, hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it valuable in specialized applications where other similar compounds may not be as effective.

Properties

IUPAC Name

(8-hydroxynaphthalen-2-yl)azanium;chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NO.ClH/c11-8-5-4-7-2-1-3-10(12)9(7)6-8;/h1-6,12H,11H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNJQTIRDUJWSOG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C(C=C2)[NH3+])C(=C1)O.[Cl-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

93-36-7 (Parent)
Record name 2-Naphthol, 7-amino-, hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051761161
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Molecular Weight

195.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

51761-16-1
Record name 2-Naphthol, 7-amino-, hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051761161
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

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